molecular formula C12H15ClN2S2 B034618 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine CAS No. 105340-38-3

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine

Cat. No.: B034618
CAS No.: 105340-38-3
M. Wt: 286.8 g/mol
InChI Key: RQXQSMMLRGUKQT-UHFFFAOYSA-N
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Description

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine is a benzothiazole derivative characterized by a sulfanyl (-S-) linker connecting a 5-chloro-substituted benzothiazole moiety to a dimethylpropan-1-amine group. This compound has been synthesized via nucleophilic substitution reactions, yielding a white solid with a melting point of 91–93°C . Key spectroscopic data include an IR absorption band at 1716 cm⁻¹ (C=O stretch) and ¹H NMR signals corresponding to the dimethylamino group (δ ~2.2 ppm) and aliphatic chain protons (δ 0.86–2.05 ppm) .

Properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2S2/c1-8(7-15(2)3)16-12-14-10-6-9(13)4-5-11(10)17-12/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXQSMMLRGUKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)SC1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592210
Record name 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105340-38-3
Record name 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation Protocol

Reagents :

  • Base : K₂CO₃ or NaOH to generate the thiolate.

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

Example Procedure :

  • Dissolve 5-chloro-1,3-benzothiazole-2-thiol (10 mmol) in acetonitrile (30 mL).

  • Add K₂CO₃ (30 mmol) and reflux for 30 minutes.

  • Introduce 1-chloro-N,N-dimethylpropan-1-amine (15 mmol) dropwise.

  • Reflux for 24 hours, then concentrate under reduced pressure.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 26–76.9%, depending on solvent and stoichiometry.

Grignard Reagent-Mediated Alkylation

Grignard reagents derived from 3-chloro-N,N-dimethylpropylamine enable C–S bond formation. Magnesium-activated 3-chloro-N,N-dimethylpropylamine in 2-methyltetrahydrofuran reacts with the benzothiazole thiol under inert conditions.

Optimized Conditions :

  • Solvent : 2-Methyltetrahydrofuran (moisture content <0.02%).

  • Temperature : −20°C to 60°C, with slow addition to control exotherms.

  • Workup : Quench with NH₄Cl, extract with CH₂Cl₂, and crystallize with HBr.

Yield : Up to 76.9% with rigorous temperature control.

Alternative Pathways: Coupling and Cyclization

One-Pot Benzothiazole Formation

A tandem approach combines benzothiazole synthesis and alkylation. 2-Amino-4-chlorothiophenol reacts with CS₂ and the alkylating agent in situ, reducing purification steps.

Advantages :

  • Eliminates isolation of intermediate thiol.

  • Higher overall yield (∼65%).

Limitations : Requires precise stoichiometry to avoid polysubstitution.

Critical Analysis of Methodologies

Solvent Impact on Yield

SolventBaseTemperatureYield (%)
AcetonitrileK₂CO₃Reflux26
2-MeTHFNone−20°C76.9
CyclohexaneMg/I₂Reflux72.8

Polar aprotic solvents (e.g., 2-MeTHF) favor Grignard stability and higher yields, while acetonitrile’s high dielectric constant accelerates SN2 reactions but may promote side reactions.

Role of Additives

  • Iodine : Initiates Grignard formation by cleaning magnesium surfaces.

  • Triethyl orthoformate : Stabilizes reactive intermediates in benzene/cyclohexane systems.

Industrial-Scale Considerations

Process Optimization :

  • Continuous Flow Systems : Minimize exotherms in Grignard reactions.

  • Solvent Recovery : 2-MeTHF and cyclohexane are reclaimed via distillation.

  • Safety : Inert atmosphere (N₂/Ar) prevents Mg oxidation and thiol degradation.

Chemical Reactions Analysis

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

  • Structural Differences : Incorporates a triazole ring instead of a sulfanyl linker, with a nitro group on the phenyl ring.
  • Bioactivity: Exhibits antiproliferative properties, attributed to the triazole’s ability to disrupt nucleic acid synthesis.
  • Synthetic Yield : 82–97% via click chemistry, higher than the target compound’s 53% yield .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structural Differences : Replaces the sulfanyl-propanamine chain with a benzamide group and adds fluorine atoms.
  • Bioactivity : Targets pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, a mechanism distinct from the target compound’s putative enzyme inhibition .
  • Crystallography : Exhibits intermolecular hydrogen bonding (N–H⋯N and C–H⋯F/O), enhancing crystal packing stability .

Thiadiazole and Thiazole Derivatives

N-Benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine

  • Structural Differences : Features a thiadiazole ring with a difluoromethylsulfanyl group and benzylamine substituent.
  • Physicochemical Properties : Higher lipophilicity (XLogP3 = 4) compared to the target compound (estimated XLogP3 ~3.5), suggesting enhanced membrane permeability .
  • Bioactivity: Not explicitly reported, but thiadiazoles are known for antiviral and anticancer activity .

5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine

  • Structural Differences : Allylamine substituent and p-tolyl group instead of benzothiazole.
  • Synthetic Flexibility : The allyl group allows for further functionalization via Michael addition or polymerization, a versatility absent in the target compound .

Phenothiazine and Benzoxazole Analogues

N-(4-N,N-Dimethylaminobenzylidene)-5-(10-(3-N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-amine

  • Structural Differences: Combines phenothiazine (tricyclic structure) with thiadiazole and dimethylamino groups.
  • Bioactivity : Demonstrates anti-psychotic activity via dopamine receptor antagonism, a distinct mechanism compared to benzothiazoles’ enzyme inhibition .
  • Solubility : The extended π-conjugated system reduces aqueous solubility relative to the target compound .

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine Hydrochloride

  • Structural Differences : Benzoxazole replaces benzothiazole, with a cyclopropane-amine group.
  • Electronic Effects : Oxygen in benzoxazole decreases electron density compared to sulfur in benzothiazole, altering binding affinity in biological targets .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity Reference
Target Compound Benzothiazole 5-Cl, sulfanyl-propanamine 327.9 (calc.) Putative enzyme inhibition
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-... Benzothiazole-triazole 2-NO₂, triazole 342.3 Antiproliferative
N-Benzyl-5-(difluoromethylsulfanyl)-1,3,4-... Thiadiazole Difluoromethylsulfanyl, benzylamine 273.3 Undisclosed (antiviral potential)
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-... Thiadiazole Allylamine, p-tolyl 231.3 Synthetic versatility
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-F₂, benzamide 298.7 PFOR enzyme inhibition

Key Findings and Insights

  • Bioactivity Trends : Benzothiazoles and thiadiazoles show broad bioactivity, but specific mechanisms depend on substituents. The target compound’s sulfanyl-propanamine chain may favor interactions with hydrophobic enzyme pockets .
  • Synthetic Challenges : Lower yields in the target compound (53%) compared to triazole derivatives (82–97%) highlight the need for optimized reaction conditions .

Biological Activity

The compound 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine is a member of the benzothiazole family, which has garnered significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄ClN₂S, with a molecular weight of approximately 270.78 g/mol. The structure features a benzothiazole moiety that contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cellular processes such as DNA replication and protein synthesis, which can lead to reduced cell proliferation in cancerous tissues .
  • Reactive Intermediate Formation : The nitro group within the structure can undergo bioreduction to form reactive intermediates that may interact with cellular components, further influencing cell signaling pathways.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of benzothiazole derivatives, including our compound of interest. For instance:

  • Cell Proliferation Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of various cancer cell lines, including non-small cell lung cancer (A549) and human epidermoid carcinoma (A431) cells .

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of benzothiazole derivatives:

Study ReferenceFindings
Kamal et al., 2010Demonstrated anticancer activity against multiple human cancer cell lines.
Lee et al., 2011Reported anti-inflammatory effects through cytokine modulation.
Mortimer et al., 2006Identified potent selective anticancer properties in modified benzothiazole compounds.

Comparative Analysis

A comparative analysis with similar compounds reveals unique features that may enhance biological activity:

Compound NameStructural FeaturesBiological Activity
2-(5-Bromo-benzothiazol-2-yl) sulfanyl-N,N-dimethylpropan-1-amineBromine substitutionPotentially similar anticancer activity
2-(5-Chloro-benzoxazol-2-yl) sulfanyl-N,N-dimethylpropan-1-amineBenzoxazole moietyInvestigated for tumor inhibition

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterConditionsReferences
Reaction solventPyridine/DCM
CatalystHBr (for bromination steps)
PurificationRecrystallization (CH₃OH/H₂O)
Yield optimizationStirring at 90°C for 3 hours

Q. Table 2. Structural Analysis Benchmarks

TechniqueCritical ObservationsReferences
X-ray diffractionCentrosymmetric dimers (N–H⋯N)
¹H NMR (DMSO-d₆)δ 2.25 (s, 6H, N(CH₃)₂)
IR (KBr)1245 cm⁻¹ (C–S stretch)

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